molecular formula C17H20ClNO4 B6506707 2-(4-chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide CAS No. 1428378-05-5

2-(4-chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide

Cat. No.: B6506707
CAS No.: 1428378-05-5
M. Wt: 337.8 g/mol
InChI Key: BUXMDJNZDHYCGS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide is a synthetic amide derivative characterized by a 4-chlorophenoxy group, a 2-methylpropanamide backbone, and a 3-hydroxypropyl side chain substituted with a furan-3-yl moiety.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4/c1-17(2,23-14-5-3-13(18)4-6-14)16(21)19-9-7-15(20)12-8-10-22-11-12/h3-6,8,10-11,15,20H,7,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXMDJNZDHYCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC(C1=COC=C1)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound 2-(4-chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide is structurally similar to known COX-2 inhibitors. COX-2, or Cyclooxygenase-2, is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound likely interacts with COX-2, inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The exact interaction between the compound and COX-2 requires further investigation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX-2, the compound prevents the formation of pro-inflammatory prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Application Reference ID
This compound Propanamide 4-Chlorophenoxy, 3-hydroxypropyl-furan-3-yl Not explicitly reported N/A
[18F]MK-9470 (N-[2-(3-cyanophenyl)-3-(4-(2-[18F]fluoroethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylpropanamide) Propanamide Fluorinated ethoxy, pyridyloxy, cyanophenyl CB1R inverse agonist (neuroimaging)
N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide Bicyclopentane-carboxamide 4-Chlorophenoxy, bicyclo[1.1.1]pentane, cyclobutane ATF4 inhibitor (cancer therapy)
N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide Propanamide 3-Chlorophenyl, 5-(4-methoxyphenyl)furan-2-yl Not explicitly reported
(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide Propanamide 4-Cyanophenoxy, trifluoromethylphenyl, hydroxy-methyl Solid form development (patent)
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide Propanamide Ferrocenylmethoxy, nitro-trifluoromethylphenyl Not explicitly reported (metal-based)

Structural Analysis

Core Propanamide Backbone: All compounds share a propanamide skeleton, enabling hydrogen bonding and hydrophobic interactions.

Aromatic Substituents: The 4-chlorophenoxy group in the target compound is also present in the ATF4 inhibitor , suggesting a role in targeting cellular pathways. In contrast, [18F]MK-9470 uses a fluorinated ethoxy group for radiolabeling and CNS penetration .

Furan Derivatives :

  • The target’s furan-3-yl group differs from the 5-(4-methoxyphenyl)furan-2-yl in ’s compound. The 3-yl position may alter electronic distribution and π-π stacking compared to 2-yl derivatives .

Hydrophilic Modifications :

  • The 3-hydroxypropyl chain in the target compound introduces polarity absent in analogs like the ferrocene-containing propanamide . This feature could improve aqueous solubility relative to highly lipathic derivatives.

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